H-丙氨酸-丙氨酸-脯氨酸-对硝基苯胺 . 盐酸

描述

“H-Ala-Ala-Pro-pNA . HCl” is a chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast, and for prolyl tripeptidyl peptidases . It is a synthetic compound .

Molecular Structure Analysis

The molecular weight of “H-Ala-Ala-Pro-pNA . HCl” is 413.86 . The sum formula is C₁₇H₂₃N₅O₅ · HCl .

Physical and Chemical Properties Analysis

The molecular weight of “H-Ala-Ala-Pro-pNA . HCl” is 413.86, and the sum formula is C₁₇H₂₃N₅O₅ · HCl . It should be stored at temperatures below -15°C .

科学研究应用

二肽基氨肽酶 yscV 的底物

H-丙氨酸-丙氨酸-脯氨酸-对硝基苯胺 . 盐酸,也称为 AAP-pNA,是二肽基氨肽酶 yscV 的显色底物 . 该酶是一种在酵母中发现的热敏酶 .

脯氨酰三肽肽酶的底物

AAP-pNA 也用作脯氨酰三肽肽酶的底物 . 这些酶参与将蛋白质分解成其组成氨基酸。

酶研究

该化合物用于酶研究,特别是涉及组织蛋白酶 B、组织蛋白酶 H 和组织蛋白酶 L 的研究 . 这些酶在细胞蛋白质分解代谢中起着至关重要的作用。

生化和动力学表征

在生化研究中,H-丙氨酸-丙氨酸-脯氨酸-对硝基苯胺 . 盐酸用于酶的动力学表征 . 它有助于理解某些酶的底物抑制和其它酶的产物抑制 .

食品蛋白质水解

H-丙氨酸-丙氨酸-脯氨酸-对硝基苯胺 . 盐酸用于食品蛋白质水解的研究 . 它用于表征来自干酪乳杆菌的 PepX 和 PepN 等外肽酶,这些外肽酶对食品蛋白质水解很重要 .

作用机制

Target of Action

The primary targets of H-Ala-Ala-Pro-pNA . HCl are dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . Dipeptidyl aminopeptidase yscV is a thermosensitive enzyme from yeast, and prolyl tripeptidyl peptidases are a type of protease that cleaves peptide bonds where the carboxyl side of the bond is a proline residue.

Mode of Action

H-Ala-Ala-Pro-pNA . HCl acts as a chromogenic substrate for its target enzymes . When the compound interacts with these enzymes, it is cleaved, leading to a change in its structure and the release of a chromophore. This change can be detected and measured, providing a means of studying the activity of the enzymes.

Biochemical Pathways

The biochemical pathways affected by H-Ala-Ala-Pro-pNA . HCl are those involving the breakdown of proteins and peptides. By acting as a substrate for dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, the compound plays a role in the enzymatic degradation of proteins. The downstream effects of this process include the generation of amino acids and smaller peptides, which can be used in various cellular processes .

Pharmacokinetics

The resulting metabolites would then be excreted, primarily via the kidneys .

Result of Action

The action of H-Ala-Ala-Pro-pNA . HCl at the molecular level results in the cleavage of the compound and the release of a chromophore . This can be detected and measured, providing a quantitative readout of enzyme activity. At the cellular level, the action of the compound can influence protein degradation pathways, potentially affecting various cellular functions.

Action Environment

The action of H-Ala-Ala-Pro-pNA . HCl can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by temperature, as dipeptidyl aminopeptidase yscV is known to be thermosensitive . Additionally, factors such as pH and the presence of other molecules can also influence enzyme activity and, consequently, the action of H-Ala-Ala-Pro-pNA . HCl.

生化分析

Biochemical Properties

H-Ala-Ala-Pro-pNA . HCl serves as a chromogenic substrate for various enzymes, including dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases . When these enzymes act on H-Ala-Ala-Pro-pNA . HCl, they cleave the peptide bond between proline and p-nitroaniline, releasing the p-nitroaniline group. This release can be quantitatively measured due to the chromogenic properties of p-nitroaniline, which absorbs light at a specific wavelength. This property makes H-Ala-Ala-Pro-pNA . HCl a valuable tool for studying enzyme kinetics and activity.

Cellular Effects

H-Ala-Ala-Pro-pNA . HCl influences various cellular processes by serving as a substrate for specific proteases. In cellular assays, the cleavage of H-Ala-Ala-Pro-pNA . HCl by enzymes such as dipeptidyl aminopeptidase yscV can be used to monitor enzyme activity and regulation. This compound can impact cell signaling pathways by modulating the activity of enzymes involved in peptide processing . Additionally, the release of p-nitroaniline upon cleavage can be used as a reporter for enzyme activity in live-cell imaging studies.

Molecular Mechanism

The molecular mechanism of H-Ala-Ala-Pro-pNA . HCl involves its interaction with specific proteases and peptidases. The compound binds to the active site of these enzymes, where the peptide bond between proline and p-nitroaniline is cleaved. This enzymatic reaction results in the release of p-nitroaniline, which can be detected spectrophotometrically . The specificity of H-Ala-Ala-Pro-pNA . HCl for certain enzymes makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of H-Ala-Ala-Pro-pNA . HCl are important considerations. The compound is typically stored at temperatures below -15°C to maintain its stability . Over time, the activity of H-Ala-Ala-Pro-pNA . HCl may decrease due to degradation, which can affect the accuracy of enzymatic assays. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity should be periodically verified to ensure reliable results.

Metabolic Pathways

H-Ala-Ala-Pro-pNA . HCl is involved in metabolic pathways related to peptide processing and degradation. The compound interacts with enzymes such as dipeptidyl aminopeptidase yscV and prolyl tripeptidyl peptidases, which cleave the peptide bond between proline and p-nitroaniline . This cleavage releases p-nitroaniline, which can be further metabolized or excreted by the cell. The involvement of H-Ala-Ala-Pro-pNA . HCl in these pathways highlights its role in studying enzyme activity and regulation.

Transport and Distribution

The transport and distribution of H-Ala-Ala-Pro-pNA . HCl within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be taken up by cells through endocytosis or other transport mechanisms, allowing it to reach intracellular compartments where it can interact with target enzymes . The distribution of H-Ala-Ala-Pro-pNA . HCl within tissues can vary depending on the expression levels of these transporters and enzymes.

Subcellular Localization

H-Ala-Ala-Pro-pNA . HCl is localized within specific subcellular compartments where its target enzymes are present. The compound may be directed to these compartments through targeting signals or post-translational modifications that facilitate its interaction with enzymes such as dipeptidyl aminopeptidase yscV . The subcellular localization of H-Ala-Ala-Pro-pNA . HCl is crucial for its activity and function in enzymatic assays.

属性

IUPAC Name |

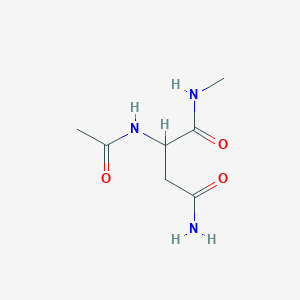

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H/t10-,11-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UWSFXBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Quinoxalino[2,3-b]phenazine-6,13-dione](/img/structure/B1448017.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)

![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)

![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)